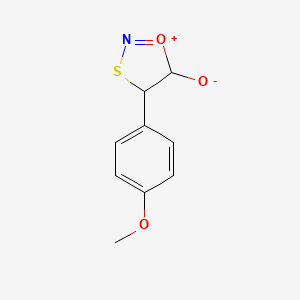
Beauvericin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beauvericin is a cyclic hexadepsipeptide mycotoxin produced by various fungi, particularly those belonging to the genus Fusarium . It was first isolated from the entomopathogenic fungus Beauveria bassiana . This compound is known for its insecticidal, antimicrobial, antiviral, and cytotoxic activities . It is structurally characterized by alternating N-methylphenylalanyl and D-hydroxyisovaleryl residues .
準備方法
Synthetic Routes and Reaction Conditions: Beauvericin is synthesized through a nonribosomal, thiol-templated mechanism catalyzed by this compound synthetase . The biosynthesis involves several condensation, methylation, and activation reactions, requiring adenosine triphosphate (ATP) and magnesium ions (Mg²⁺) . The process includes the incorporation of D-α-hydroxyisovaleric acid and S-adenosylmethionine .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Fusarium species under controlled conditions. The extraction process includes the use of high-performance liquid chromatography (HPLC) for purification . The fermentation medium often contains glucose as a carbon source, and the production is optimized by adjusting pH, temperature, and aeration .
化学反応の分析
Types of Reactions: Beauvericin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive oxygen species, contributing to its cytotoxic effects.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its ester and amide bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) under mild conditions.
Substitution: Acidic or basic catalysts to facilitate ester and amide bond cleavage.
Major Products:
Oxidation: Reactive oxygen species and oxidized this compound derivatives.
Reduction: Reduced this compound derivatives.
Substitution: Cleaved products of ester and amide bonds.
科学的研究の応用
Beauvericin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study cyclic peptides and depsipeptides.
Biology: Investigated for its role in fungal pathogenicity and secondary metabolite production.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Explored as a biopesticide due to its insecticidal properties.
作用機序
Beauvericin exerts its effects primarily through its ionophoric activity, facilitating the transport of calcium ions (Ca²⁺) across cell membranes . This leads to an increase in intracellular Ca²⁺ levels, causing oxidative stress and mitochondrial dysfunction, ultimately resulting in apoptosis . This compound also interacts with Toll-like receptor 4 (TLR4), enhancing the activation of dendritic cells and T cells .
類似化合物との比較
Enniatins: Structurally similar but less potent in bioactivities.
Valinomycin: Another cyclic peptide with ionophoric properties but different molecular targets.
Beauvericin’s unique structure and bioactivities make it a compound of significant interest in various fields of research and industry.
特性
IUPAC Name |
3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCAQFHASJXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

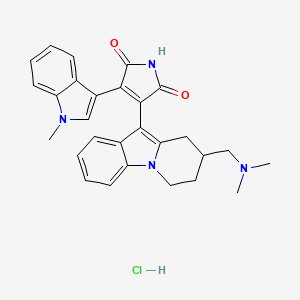

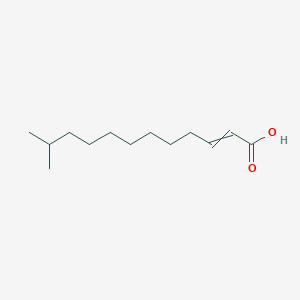

![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)
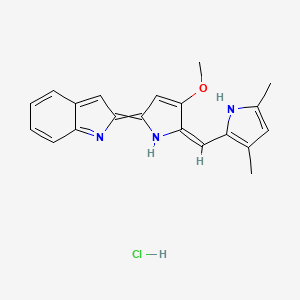
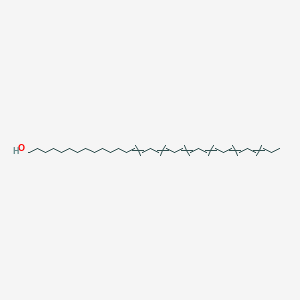
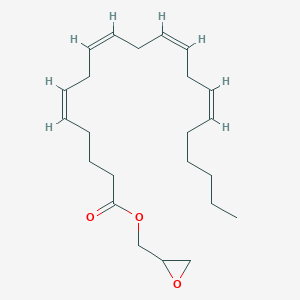


![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)
